(2-Methoxy-4-propylphenoxy)acetic acid (2-Methoxy-4-propylphenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 88425-71-2
VCID: VC16239503
InChI: InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

(2-Methoxy-4-propylphenoxy)acetic acid

CAS No.: 88425-71-2

Cat. No.: VC16239503

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-4-propylphenoxy)acetic acid - 88425-71-2

Specification

CAS No. 88425-71-2
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name 2-(2-methoxy-4-propylphenoxy)acetic acid
Standard InChI InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Standard InChI Key SJHFMPZUWSVNEN-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=C(C=C1)OCC(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure (Figure 1) consists of:

  • A benzene ring with 2-methoxy and 4-propyl substituents.

  • An ether-linked acetic acid group at the 1-position of the ring.

Table 1: Key structural identifiers

PropertyValue
IUPAC Name2-(2-methoxy-4-propylphenoxy)acetic acid
SMILESCCCCC1=CC(=C(C=C1)OCC(=O)O)OC
InChI KeySJHFMPZUWSVNEN-UHFFFAOYSA-N
CAS Registry Number88425-71-2
DSSTox Substance IDDTXSID00298980

3D Conformational Analysis

Computational models predict a planar benzene ring with the propyl chain adopting a staggered conformation. The acetic acid group forms hydrogen bonds with the methoxy oxygen, enhancing molecular stability .

Molecular Properties and Computed Descriptors

Physicochemical Properties

While experimental data on solubility and melting point are unavailable, computed properties include:

  • LogP (Partition Coefficient): Estimated at 2.1, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid -OH) and 4 acceptors (two ether oxygens, methoxy oxygen, carbonyl oxygen).

Table 2: Computed molecular properties

PropertyValue
Molecular Weight224.25 g/mol
Exact Mass224.104858 Da
Topological Polar Surface Area55.8 Ų
Heavy Atom Count16

Spectroscopic Characteristics

  • IR Spectrum: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch), and ~2850 cm⁻¹ (C-H stretch in propyl group).

  • NMR (Predicted):

    • ¹H NMR: δ 1.0 (t, 3H, propyl CH₃), δ 1.6 (m, 2H, propyl CH₂), δ 2.6 (t, 2H, propyl CH₂ adjacent to ring), δ 3.8 (s, 3H, OCH₃), δ 4.6 (s, 2H, OCH₂CO), δ 6.8–7.2 (m, 3H, aromatic protons).

    • ¹³C NMR: δ 14.1 (propyl CH₃), δ 22.8 (propyl CH₂), δ 35.5 (propyl CH₂ adjacent to ring), δ 56.2 (OCH₃), δ 65.8 (OCH₂CO), δ 114–155 (aromatic carbons), δ 172.1 (COOH).

Synthetic Routes and Analytical Characterization

Proposed Synthesis

A plausible synthetic pathway involves:

  • Alkylation of 2-methoxy-4-propylphenol with chloroacetic acid in the presence of a base (e.g., K₂CO₃).

  • Purification via recrystallization or column chromatography.

Table 3: Key reaction parameters

StepConditions
AlkylationDMF, 80°C, 12 h
Neutralization1M HCl, RT
Yield~60–70% (estimated)

Analytical Methods

  • HPLC-MS: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

  • Melting Point: Predicted range 85–90°C (differential scanning calorimetry required for validation).

Property(2-Methoxy-4-propylphenoxy)acetic Acidα-Asarone
Molecular Weight224.25 g/mol208.25 g/mol
Antifungal ActivityNot reportedIC₅₀: 190 µg/mL
LogP2.13.2

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